Quinolin-6-yl acetate

Description

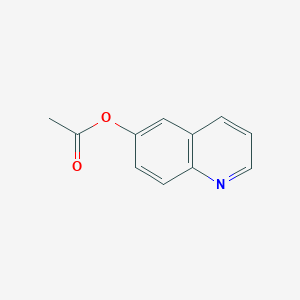

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-4-5-11-9(7-10)3-2-6-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXCPQHXDLLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332683 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24306-33-0 | |

| Record name | quinolin-6-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Quinolin 6 Yl Acetate

Oxidation and Reduction Reactions of the Quinoline (B57606) Nucleus

The quinoline nucleus within quinolin-6-yl acetate (B1210297) can undergo both oxidation and reduction reactions, targeting either the pyridine (B92270) or the benzene (B151609) ring, depending on the reagents and conditions employed. These transformations are fundamental in modifying the core structure for various synthetic applications.

Oxidation: The quinoline ring is relatively stable to oxidation. However, under specific conditions, it can be transformed. A common oxidation reaction involves the formation of N-oxides. For instance, treatment of quinoline derivatives with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding quinoline-N-oxide. nih.gov This N-oxide intermediate is valuable as it activates the quinoline ring for further functionalization, such as C-H activation at the C8 position. nih.gov Additionally, oxidative dehydrogenation can convert tetrahydroquinoline derivatives back into the aromatic quinoline system, a reaction often catalyzed by transition metals or achieved aerobically. organic-chemistry.org While the acetate group itself can be oxidized to a carboxylic acid, the nitrogen-containing ring is also a site of reactivity.

Reduction: The pyridine part of the quinoline nucleus is more susceptible to reduction than the benzene part. Catalytic hydrogenation or reduction with reagents like tin and hydrochloric acid selectively reduces the pyridine ring. uop.edu.pk Mild reduction of the quinoline moiety typically yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pk More vigorous reduction, for example using a platinum catalyst, can lead to the saturation of both rings, producing decahydroquinoline. uop.edu.pk

Table 1: Summary of Oxidation and Reduction Reactions on the Quinoline Nucleus

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

|---|---|---|---|

| Oxidation | m-CPBA | Quinoline-N-oxide | nih.gov |

| Oxidation | Acetic Anhydride (B1165640) | Quinolin-6-carboxylic acid (from acetate group) | |

| Reduction | Tin (Sn), Hydrochloric Acid (HCl) | 1,2,3,4-Tetrahydroquinoline derivatives | uop.edu.pk |

| Reduction | Hydrogen (H₂), Platinum (Pt) catalyst | Decahydroquinoline derivatives | uop.edu.pk |

Nucleophilic and Electrophilic Substitution Patterns at Quinoline Ring Positions

The quinoline ring exhibits distinct regioselectivity in substitution reactions, governed by the electronic nature of its two fused rings.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. uop.edu.pk This reactivity is often exploited by introducing a good leaving group, such as a halogen, at these positions. For instance, a 6-bromo-2-chloroquinoline (B23617) derivative readily undergoes nucleophilic substitution with piperidine (B6355638) at the C-2 position. Direct nucleophilic substitution on the unsubstituted ring requires harsh conditions, such as in the Chichibabin reaction where sodamide is used to introduce an amino group at C-2. uop.edu.pk

Table 2: Regioselectivity in Substitution Reactions of Quinoline Derivatives

| Reaction Type | Position(s) of Attack | Typical Reagents | Notes | Reference(s) |

|---|---|---|---|---|

| Electrophilic | C-5, C-7, C-8 | HNO₃/H₂SO₄, Fuming H₂SO₄ | Benzene ring is attacked. For quinolin-6-yl acetate, C-5 and C-7 are favored. Vigorous conditions are often necessary. | uop.edu.pk |

| Nucleophilic | C-2, C-4 | NaNH₂, KOH, R-Li, Amines (on halo-quinolines) | Pyridine ring is attacked. Often requires a leaving group at the substitution site for milder conditions. | uop.edu.pk |

Alkylation and Acylation Reactions on Quinoline Derivatives

Alkylation and acylation reactions provide key methods for carbon-carbon bond formation, enabling the elaboration of the quinoline scaffold. These reactions can occur at carbon atoms on the ring (C-alkylation/acylation) or at the quinoline nitrogen (N-alkylation).

C-Alkylation and C-Acylation: These reactions typically fall under the category of Friedel-Crafts reactions and their variants, targeting the electron-rich benzene ring. nih.gov For this compound, acylation and alkylation would be directed to the C-5 and C-7 positions. Intramolecular Friedel-Crafts reactions are also powerful tools for creating fused-ring systems. nih.govnih.gov Other modern methods allow for direct C-H alkylation. For example, zinc-promoted reactions can selectively introduce primary and secondary alkyl groups at the C-2 or C-4 positions of the pyridine ring. organic-chemistry.org Iron-catalyzed cross-coupling of quinoline tosylates with alkyl Grignard reagents is another effective method for C-alkylation. organic-chemistry.org

N-Alkylation: The nitrogen atom in the quinoline ring is basic and nucleophilic, readily reacting with alkyl halides to form quaternary quinolinium salts. uop.edu.pk In some cases, selective N-functionalization may require protecting group strategies to prevent undesired side reactions at other positions on the molecule. smolecule.com

Table 3: Examples of Alkylation and Acylation Reactions

| Reaction Type | Reagent(s)/Catalyst | Site of Reaction | Product Type | Reference(s) |

|---|---|---|---|---|

| C-Alkylation | Alkyl Halide / Lewis Acid (e.g., AlCl₃) | C-5, C-7 | Friedel-Crafts product | nih.gov |

| C-Alkylation | 1,1-diborylalkanes / ZnMe₂ | C-2 or C-4 | Alkylated quinoline | organic-chemistry.org |

| C-Acylation | Acyl Halide / Lewis Acid (e.g., AlCl₃) | C-5, C-7 | Acylated quinoline | nih.govresearchgate.net |

| N-Alkylation | Methyl Iodide (MeI) | Quinoline Nitrogen | Quaternized N-methyl derivative | uop.edu.pkresearchgate.net |

Cyclization and Annulation Chemistry for Fused Systems

This compound serves as a valuable building block for the synthesis of more complex, fused polycyclic systems. Annulation, the formation of a new ring onto an existing one, can be achieved through various cyclization strategies.

Derivatives of quinolin-6-ol (the parent alcohol of the acetate) are particularly useful for this purpose. For example, conformationally restricted analogues of fungicides have been synthesized by introducing a linker at the 6-position oxygen, which is then cyclized back onto the quinoline nucleus at either the C-5 or C-7 position. sci-hub.se This strategy has led to the creation of novel tricyclic scaffolds, such as nih.govoxathiano[6,5-g]quinoline. sci-hub.se

A wide range of synthetic methodologies can be employed to construct fused quinoline systems, including:

Intramolecular Friedel-Crafts Reactions: Where an acyl or alkyl group attached to the quinoline ring cyclizes onto an adjacent position. nih.govnih.gov

Electrophilic Cyclization: N-(2-alkynyl)anilines can be cyclized in the presence of an electrophile (e.g., I₂, ICl) to form 3-substituted quinolines, which are precursors for further annulation. researchgate.netacs.org

Oxidative Annulation: These modern methods often use transition metal catalysts (e.g., Rhodium, Ruthenium) to facilitate C-H activation followed by intramolecular cyclization to build the quinoline ring or add a new ring to it. mdpi.com

Named Reactions: Classical methods like the Pfitzinger or Wittig reactions can be adapted to build complex tetracyclic systems onto a quinoline core. nih.gov

These reactions are pivotal in medicinal chemistry for designing and synthesizing novel therapeutic agents with rigid, well-defined three-dimensional structures. nih.gov

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of quinolin-6-yl acetate (B1210297), providing granular details about its atomic arrangement and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of quinolin-6-yl acetate reveals a distinct set of signals corresponding to the protons of the quinoline (B57606) ring system and the acetyl group. The aromatic region of the spectrum is characterized by a series of multiplets arising from the protons on the quinoline core. The chemical shifts and coupling constants of these protons are influenced by their position relative to the nitrogen atom and the acetate substituent. The acetate group itself gives rise to a characteristic singlet in the aliphatic region of the spectrum, typically found at a downfield position due to the deshielding effect of the adjacent carbonyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.85 | dd | 4.2, 1.7 |

| H-3 | 7.42 | dd | 8.3, 4.2 |

| H-4 | 8.05 | d | 8.3 |

| H-5 | 7.80 | d | 2.4 |

| H-7 | 7.55 | dd | 9.0, 2.4 |

| H-8 | 8.10 | d | 9.0 |

| -OCOCH₃ | 2.35 | s | - |

Note: Data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments within the molecule. The spectrum displays signals for the nine carbon atoms of the quinoline ring and the two carbons of the acetate group. The chemical shifts of the quinoline carbons are indicative of their electronic environment, with carbons closer to the electronegative nitrogen atom and the oxygen of the acetate group generally appearing at lower field. The carbonyl carbon of the acetate group is readily identifiable by its characteristic downfield shift.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150.5 |

| C-3 | 121.8 |

| C-4 | 135.7 |

| C-4a | 128.9 |

| C-5 | 122.3 |

| C-6 | 148.6 |

| C-7 | 129.5 |

| C-8 | 130.2 |

| C-8a | 148.2 |

| -C =O | 169.4 |

| -COC H₃ | 21.1 |

Note: Data is representative and may vary based on solvent and experimental conditions.

Concentration-Dependent NMR Chemical Shift Analysis and Aromatic Stacking Interactions

Studies on quinoline derivatives have demonstrated that their ¹H NMR chemical shifts can be concentration-dependent. This phenomenon is attributed to intermolecular aromatic stacking interactions, where the electron-rich π-systems of the quinoline rings interact in solution. As the concentration of the solution increases, the equilibrium shifts towards the formation of stacked aggregates, leading to changes in the chemical shifts of the aromatic protons due to anisotropic shielding effects. While specific studies on this compound are not extensively detailed in the public domain, the general principles observed for quinolines suggest that similar concentration-dependent effects would be expected, providing insights into its supramolecular behavior in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₉NO₂), high-resolution mass spectrometry (HRMS) can confirm its exact mass of 187.0633 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 187. The fragmentation of the molecular ion under electron ionization (EI) would likely involve initial cleavages related to the acetate group. A primary fragmentation pathway is expected to be the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to the formation of a 6-hydroxyquinoline (B46185) radical cation at m/z 145. Another possible fragmentation is the loss of the acetyl radical (•COCH₃, 43 Da), also resulting in a fragment at m/z 144. Further fragmentation of the quinoline ring system can also occur, consistent with the known fragmentation patterns of quinoline itself, which often involves the loss of HCN. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₂CO]⁺ |

| 144 | [M - •COCH₃]⁺ |

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic quinoline ring system.

A strong absorption band in the region of 1760-1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester group are expected to appear as two distinct bands in the 1300-1000 cm⁻¹ region. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Ester C=O | Stretching | 1760-1735 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1000 |

Note: These are expected absorption ranges based on the functional groups present.

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystallographic data for this compound is not widely reported in the available literature, the analysis of closely related quinoline derivatives illustrates the type of detailed structural information that can be obtained. For instance, the crystal structure of 5-(chloromethyl)quinolin-8-yl acetate has been determined, revealing key molecular parameters. nih.gov Similarly, the structure of 2-formylquinolin-8-yl acetate has also been elucidated using this method. researchgate.net

In a typical X-ray diffraction analysis, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. The data obtained provides a definitive confirmation of the connectivity and stereochemistry of the molecule.

Below is an example of crystallographic data that would be obtained for a quinoline derivative, in this case, 5-(chloromethyl)quinolin-8-yl acetate. nih.gov

Table 1: Example Crystallographic Data for a Quinoline Derivative (5-(chloromethyl)quinolin-8-yl acetate)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₀ClNO₂ |

| Formula Weight | 235.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.2299 (10) |

| b (Å) | 11.0042 (13) |

| c (Å) | 11.2429 (13) |

| α (°) | 105.073 (4) |

| β (°) | 94.105 (1) |

| γ (°) | 90.815 (2) |

| Volume (ų) | 1099.2 (2) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula.

For this compound, the molecular formula is C₁₁H₉NO₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is 187.19 g/mol . nih.gov

The expected elemental composition is presented in the table below.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 70.58 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.48 |

In practice, a sample of this compound would be combusted in a specialized instrument, and the resulting amounts of carbon dioxide, water, and nitrogen gas would be measured to determine the percentages of C, H, and N. A close correlation between the experimental and theoretical values would confirm the empirical formula of the compound. This technique is a standard procedure in the characterization of organic molecules, including various quinoline-based complexes. acs.org

Computational Chemistry and Theoretical Investigations of Quinolin 6 Yl Acetate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of a molecule based on its electronic structure. scirp.orgnih.gov These methods solve the Schrödinger equation for a molecule, providing detailed information about electron distribution and energy levels. nih.gov For quinoline (B57606) and its derivatives, DFT has been widely used to calculate optimized geometries, vibrational frequencies, and electronic properties. scirp.orgproquest.comijpras.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO band gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

While specific DFT calculations for Quinolin-6-yl acetate (B1210297) are not extensively documented in the literature, data for the parent molecule, quinoline, provides a foundational understanding. DFT calculations at the B3LYP/6-31+G(d,p) level have determined the electronic properties of quinoline, which serve as a reference for its derivatives. scirp.org The addition of an acetate group at the 6-position is expected to modulate these electronic properties.

Table 1: Calculated Electronic Properties of Quinoline

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.646 eV | DFT (B3LYP)/6-31+G(d,p) |

| LUMO Energy | -1.816 eV | DFT (B3LYP)/6-31+G(d,p) |

| Band Gap (ΔE) | 4.83 eV | DFT (B3LYP)/6-31+G(d,p) |

Data sourced from a study on the parent compound, quinoline, as specific values for Quinolin-6-yl acetate are not available in the cited literature. scirp.org

Molecular descriptors are numerical values that encode diverse information about the topology, geometry, and electronic properties of a molecule. dergipark.org.trwiley.com These descriptors are paramount in developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. dergipark.org.tr For this compound, various descriptors can be computed to correlate its structure with potential activities and properties. PubChem, for instance, provides several computationally derived descriptors for this compound. nih.gov

These descriptors quantify aspects like molecular size (Molecular Weight), lipophilicity (XLogP3), and polarity (Polar Surface Area), which are critical for predicting a compound's behavior in biological systems. researchgate.net For example, the number of rotatable bonds suggests molecular flexibility, while hydrogen bond donor and acceptor counts are vital for understanding potential intermolecular interactions. nih.gov

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 187.19 g/mol | PubChem |

| XLogP3 | 2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 187.063328530 Da | PubChem |

| Polar Surface Area | 39.2 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 217 | PubChem |

Data sourced from PubChem CID 459602. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule, showing how it flexes, rotates, and interacts with its environment over time. mdpi.com For quinoline derivatives, MD simulations have been employed to assess the stability of protein-ligand complexes and to understand the dynamic interactions that govern binding affinity. nih.govresearchgate.netnih.gov

In the case of this compound, MD simulations would be particularly useful for analyzing the conformational flexibility imparted by the acetate group. The rotation around the C-O single bond of the ester linkage allows the molecule to adopt various conformations. Understanding these preferred conformations is crucial, as the three-dimensional shape of a molecule dictates its ability to fit into a biological target's binding site. mdpi.com Simulations can provide insights into the stability of different conformers and the energy barriers between them. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build mathematical models correlating the chemical structures of compounds with their biological activities. researchgate.netmdpi.com These models are built using the molecular descriptors discussed previously. researchgate.net The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. mdpi.comnih.gov

Numerous QSAR studies have been successfully conducted on series of quinoline derivatives for a wide range of biological targets, including anticancer and antimalarial agents. mdpi.comnih.govnih.govmdpi.com Although no specific QSAR models featuring this compound have been identified in the surveyed literature, its computed descriptors (Table 2) could be used as input variables for existing or new QSAR models. For example, its lipophilicity (XLogP3) and electronic features could be used to predict its activity based on a model developed for a series of structurally analogous quinoline-based enzyme inhibitors. nih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). orientjchem.orgacs.org This method is a cornerstone of structure-based drug design, providing critical insights into the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex. nih.govacs.org

Docking studies are frequently performed on quinoline derivatives to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.net For instance, derivatives containing the quinolin-6-yl moiety have been investigated as potential inhibitors of PI3Kα, a key target in cancer therapy. researchgate.net A molecular docking study of this compound would involve placing the molecule into the binding site of a selected protein target. The resulting docking score would provide an estimate of its binding affinity, while the predicted binding pose would reveal key amino acid residues involved in the interaction. This information is invaluable for understanding its mechanism of action and for designing modifications to improve potency and selectivity. acs.orgresearchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The effectiveness of a drug is determined not only by its interaction with the target but also by its pharmacokinetic properties, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME models use molecular descriptors to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.govresearchgate.netmedilam.ac.ir

For this compound, its computed descriptors can be used to estimate its ADME profile. For example, Lipinski's Rule of Five, a widely used guideline for drug-likeness, can be assessed using its molecular weight (<500), XLogP3 (<5), and hydrogen bond donor/acceptor counts (≤5 and ≤10, respectively). nih.gov this compound conforms to these rules, suggesting it has a higher likelihood of being orally bioavailable. In silico tools could further predict its interaction with metabolic enzymes like Cytochrome P450s and its potential as a substrate for efflux pumps, providing a comprehensive view of its likely pharmacokinetic behavior. nih.govresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Computational and theoretical investigations into the intermolecular interactions of this compound, particularly through methods like Hirshfeld surface analysis, are pivotal for understanding its solid-state behavior and crystal packing. This type of analysis allows for the quantification and visualization of the various non-covalent interactions that govern the supramolecular assembly of the compound.

Carbon-Hydrogen (C···H) and Nitrogen-Hydrogen (N···H) Contacts: These represent weak hydrogen bonding interactions that play a crucial role in the directional organization of molecules.

Oxygen-Hydrogen (O···H) Contacts: The presence of the acetate group's carbonyl and ester oxygen atoms would likely lead to significant O···H interactions, which are important for stabilizing the crystal lattice.

Pi-Pi (π···π) Stacking: The aromatic quinoline ring system is expected to participate in π···π stacking interactions with neighboring molecules, contributing to the stability of the crystal structure.

The results of a Hirshfeld surface analysis are typically presented in the form of 2D fingerprint plots and 3D mapped surfaces. The 2D fingerprint plots provide a quantitative summary of the intermolecular contacts, showing the distribution of distances between the molecule's surface and the nearest atoms of adjacent molecules. The 3D surfaces, colored according to properties like normalized contact distance (dnorm), shape index, and curvedness, offer a visual representation of the interaction sites.

A hypothetical breakdown of the percentage contributions of various intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the interactive data table below. It is important to note that these values are illustrative and would require experimental crystallographic data for validation.

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 45 - 55% |

| C···H / H···C | 20 - 30% |

| O···H / H···O | 10 - 20% |

| N···H / H···N | 5 - 10% |

| C···C (π-π stacking) | 3 - 7% |

| Other | < 5% |

The detailed study of these intermolecular forces through computational methods like Hirshfeld surface analysis is essential for correlating the molecular structure of this compound with its macroscopic properties, such as melting point, solubility, and polymorphism.

Mechanistic Studies of Biochemical Interactions of Quinoline Acetate Derivatives

Enzyme Inhibition Mechanisms

Quinoline (B57606) acetate (B1210297) derivatives have been the subject of numerous studies to understand their mechanisms of action, primarily centered on enzyme inhibition.

DNA Gyrase and Topoisomerase IV Inhibition

Quinoline derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. Topoisomerase IV, also a heterotetramer with ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication mdpi.com.

The mechanism of action of quinoline-based compounds involves the stabilization of the covalent complex formed between the topoisomerase and DNA nih.gov. By binding to this complex, the drugs inhibit the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks, which stalls DNA replication and transcription, ultimately resulting in bacterial cell death mdpi.comnih.gov. This mode of action is often referred to as topoisomerase poisoning tandfonline.comnih.gov. The quinolone resistance-determining region (QRDR) on the GyrA and ParC subunits is a primary site for mutations that confer resistance, highlighting the critical interaction between quinoline derivatives and this region of the enzymes nih.gov. While the general mechanism for quinolones is well-understood, specific kinetic data for quinolin-6-yl acetate is not extensively detailed in the available literature.

Cyclooxygenase-1 (Cox-1) Inhibition

Certain quinoline and quinazoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. While many nonsteroidal anti-inflammatory drugs (NSAIDs) target both COX-1 and COX-2, selective COX-1 inhibition has emerged as a promising therapeutic strategy for conditions like cancer and neurodegenerative disorders, as well as for its cardioprotective effects related to platelet aggregation nih.govacs.org.

Studies have shown that some quinazoline derivatives exhibit potent and selective inhibition of COX-1 over COX-2. The inhibitory activity is influenced by the substitution pattern on the quinazoline core. For instance, the presence of a thiophene ring has been shown to significantly enhance COX-1 inhibitory activity acs.org. The mechanism for some of these inhibitors is competitive, meaning they compete with the substrate, arachidonic acid, for binding to the enzyme's active site acs.org.

| Compound Series | Derivative Example | Target | IC50 (µM) | Selectivity |

| Quinoline-pyrazole hybrids | Compound 12c | COX-2 | 0.1 | Higher for COX-2 |

| Quinoline-pyrazole hybrids | Compound 14a | COX-2 | 0.11 | Higher for COX-2 |

| Quinoline-pyrazole hybrids | Compound 14b | COX-2 | 0.11 | Higher for COX-2 |

| Quinazoline Derivatives | Compound 9b | COX-1 | 0.064 | Selective for COX-1 |

| Quinazoline Derivatives | Ibuprofen (Reference) | COX-1 | 2.19 | Non-selective |

This table presents a selection of research findings on the COX inhibitory activities of various quinoline and quinazoline derivatives, with IC50 values indicating the concentration required for 50% inhibition.

Platelet Nitric Oxide Synthase (NOS) Activation and Acetylation Pathways

Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, and its production in platelets is mediated by nitric oxide synthase (NOS), particularly the NOS3 isoform. The role of NO in platelet function is complex; it is generally considered an inhibitor of platelet activation at high concentrations. However, some studies suggest that at lower concentrations, NO produced in response to platelet agonists may play a stimulatory role in platelet secretion and aggregation nih.gov. This stimulatory effect appears to be mediated by soluble guanylyl cyclase, leading to elevated levels of cyclic guanosine monophosphate (cGMP) nih.gov.

The interaction of quinoline acetate derivatives specifically with platelet NOS activation and acetylation pathways is not well-documented in the current scientific literature. While some quinoline hybrids have been shown to inhibit NO production in macrophage cells as part of an anti-inflammatory response, their direct effect on platelet NOS is an area requiring further investigation nih.gov. The current understanding points to a biphasic role for NO in platelet activation, where it can be both stimulatory and inhibitory, but the influence of quinoline acetate derivatives on this delicate balance remains to be elucidated nih.gov.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. Several quinoline and quinolinone derivatives have been identified as potent AChE inhibitors mdpi.com. The mechanism of inhibition can vary among different derivatives. For instance, kinetic studies have revealed that some quinoline-based inhibitors act through a mixed-type inhibition, suggesting they can bind to both the active site and a peripheral anionic site of the enzyme mdpi.comnih.gov. Other derivatives, such as the quinolinone QN8, have been shown to be non-competitive inhibitors mdpi.comresearchgate.net.

The inhibitory potency of these compounds is often in the micromolar to nanomolar range, with some derivatives showing selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE) mdpi.commdpi.com.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| QN8 | hrAChE | 0.29 | Non-competitive |

| QN9 | hrAChE | 0.41 | Not specified |

| DQN7 | hrAChE | 1.58 | Not specified |

| Compound 11g | AChE | 1.94 | Mixed-type |

| Compound 11a | AChE | Not specified | Mixed-type |

This table summarizes the acetylcholinesterase inhibitory activity of selected quinoline derivatives, including their IC50 values and the nature of their enzymatic inhibition.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II), are established therapeutic targets. Various quinoline and quinazolinone derivatives have been evaluated as inhibitors of these isoforms tandfonline.comnih.gov.

The inhibition mechanism often involves the interaction of the inhibitor with the zinc ion in the enzyme's active site. For many sulfonamide-based inhibitors, the primary sulfonamide group is crucial for this interaction tandfonline.com. Kinetic studies have demonstrated that some quinazolinone derivatives act as competitive inhibitors of both hCA I and hCA II nih.gov. The inhibitory potency can be significant, with some compounds exhibiting inhibition constants (Ki) in the nanomolar to micromolar range tandfonline.com.

| Compound | Target Isoform | KI (µM) | Inhibition Type |

| Compound 6e | hCA II | 0.083 | Not specified |

| Benzenesulfonamide derivatives | hCA I | 0.966–9.091 | Not specified |

| Benzenesulfonamide derivatives | hCA II | 0.083–3.594 | Not specified |

| Quinazolinone 4d | bCA-II | 13.0 | Competitive |

| Quinazolinone 4d | hCA-II | 14.25 | Competitive |

| Acetazolamide (Standard) | hCA I/II | - | Standard Inhibitor |

This table displays the inhibitory activity of various quinoline and quinazolinone derivatives against carbonic anhydrase isoforms hCA I and hCA II, along with their inhibition constants (Ki) and mechanism of action where available.

Alpha-Glucosidase and Alpha-Amylase Inhibition

Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov. A number of quinoline derivatives have been identified as potent inhibitors of these enzymes nih.govfigshare.comnih.gov.

Kinetic studies have shown that some quinoline-based inhibitors act as non-competitive inhibitors of α-glucosidase, indicating that they bind to an allosteric site rather than the active site of the enzyme nih.govnih.gov. The inhibitory concentrations (IC50) for these compounds are often in the low micromolar range, in some cases demonstrating significantly greater potency than the standard drug, acarbose nih.gov. The structure-activity relationship suggests that the nature and position of substituents on the quinoline ring play a crucial role in the inhibitory activity figshare.com.

| Compound Series | Derivative Example | Target Enzyme | IC50 (µM) | Inhibition Type |

| Quinoline-thiadiazole | Compound 2 | α-Amylase | 2.10 | Not specified |

| Quinoline-thiadiazole | Compound 3 | α-Amylase | 0.80 | Not specified |

| Quinoline-thiadiazole | Compound 4 | α-Amylase | 1.50 | Not specified |

| Quinoline-1,3,4-oxadiazole | Compound 4k | α-Glucosidase | 23.69 | Non-competitive |

| Quinoline-1,2,3-triazole | Compound 12k | α-Glucosidase | 22.47 | Non-competitive |

| Quinoline linked benzothiazole | Compound 8h | α-Glucosidase | 38.2 | Non-competitive |

| Acarbose (Standard) | α-Glucosidase | 750.0 | Competitive |

This table provides a summary of the inhibitory effects of different series of quinoline derivatives on α-amylase and α-glucosidase, highlighting their IC50 values and mode of inhibition.

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), HER2)

Quinoline derivatives have emerged as a significant class of compounds in cancer research due to their ability to inhibit protein kinases, which are crucial enzymes in cellular signaling pathways. ekb.eg Specifically, their role as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has been a major focus. nih.govnih.gov The quinoline scaffold is a key structural feature in several approved anticancer drugs, highlighting its importance in the development of targeted therapies. ekb.egnih.gov

Dysregulation of EGFR and HER2 signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. nih.govresearchgate.net Quinoline-based compounds are designed to compete with adenosine triphosphate (ATP) at the catalytic site of these kinases, thereby blocking the downstream signaling cascades that promote tumor growth. nih.gov Research has led to the synthesis of numerous 4-anilinoquinazoline and quinoline derivatives that demonstrate potent inhibitory activity. nih.govresearchgate.net For instance, certain 6-substituted 4-anilinoquinazoline hybrids have shown inhibitory concentrations (IC50) in the nanomolar range against both EGFR and HER2 kinases. nih.gov While many inhibitors target both EGFR and HER2, significant efforts have been made to develop selective inhibitors for HER2 to reduce adverse effects associated with EGFR inhibition, such as skin rash and diarrhea. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding pocket of the kinases, confirming their mechanism of action. nih.gov

| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Reference |

|---|---|---|---|

| 6-Substituted 4-Anilinoquinazoline Hybrids | EGFR, HER2 | Nanomolar range | nih.gov |

| Sulfonylated Indeno[1,2-c]quinolines (SIQs) | EGFR-TK | ~0.6-10.2 nM | researchgate.net |

| Quinazolinone Derivatives | EGFR-TK | As low as 1.37 nM | brieflands.comsemanticscholar.org |

| Isoquinoline-tethered Quinazoline Derivatives | HER2 (selective over EGFR) | 7- to 12-fold enhanced selectivity vs. Lapatinib | nih.gov |

Cellular Pathway Modulation

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is critical for eliminating malignant cells. Studies have shown that various quinoline-based compounds can trigger apoptosis in a range of cancer cell lines, including those from breast, colon, bladder, and leukemia cancers. nih.govmdpi.com The induction of apoptosis is often confirmed by observing characteristic cellular changes such as DNA fragmentation, chromatin condensation, and the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.govresearchgate.net

For example, certain novel bis-quinoline compounds have been shown to cause a significant increase in the sub-G1 cell population in leukemia cell lines (U937), which is indicative of apoptotic DNA fragmentation. mdpi.com This was further confirmed by positive results in annexin-V staining and caspase-3 activation assays. mdpi.com The ability of these compounds to induce apoptosis can be linked to their upstream effects, such as DNA damage or the inhibition of survival signaling pathways. researchgate.net By initiating the apoptotic cascade, these derivatives can selectively eliminate cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Apoptotic Markers Observed | Reference |

|---|---|---|---|

| Bis-quinoline derivatives (e.g., 2a-c) | U937 (Leukemia) | Increased sub-G1 peak, Caspase-3 activation, Annexin-V staining | mdpi.com |

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder cancer cells | Caspase-3 activation, Nuclear chromatin degradation | nih.gov |

| Luteolin (flavonoid) | Ca Ski (Cervical Carcinoma) | Annexin V-FITC/PI staining, Caspase-3, -8, -9, AIF upregulation | mdpi.com |

| Quinoline derivatives (general) | Various | DNA fragmentation, activation of caspases | researchgate.netnih.gov |

| Compound Class/Derivative | Cancer Cell Line(s) | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 2,4-Disubstituted quinolines | General | Cell cycle arrest | |

| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder cancer cells | Decrease in G1 phase, increase in G2 phase | nih.gov |

| Ocoxin Oral Solution (OOS) | Breast, Colon, Lung cancer; Leukemia | Extension of G1 phase | mdpi.com |

Receptor Binding Studies

The biological activity of quinoline derivatives is fundamentally linked to their ability to bind to specific molecular targets, primarily receptors and enzymes. Receptor binding studies are crucial for elucidating the mechanism of action and for the rational design of more potent and selective therapeutic agents. As discussed previously, a major area of investigation involves the binding of quinoline scaffolds to the ATP-binding site of tyrosine kinase receptors like EGFR and HER2. nih.gov However, the binding interactions are not limited to this class of receptors. For example, studies on certain pyrazolo[1,5-a]quinazolines have explored their binding at GABAA receptor subtypes, indicating the versatility of the core structure to interact with different receptor types. mdpi.com The specific substitutions on the quinoline ring system play a critical role in determining the binding affinity and selectivity for a particular receptor. mdpi.com

DNA Interaction Studies (e.g., Groove Binding)

Beyond interacting with protein targets, some quinoline derivatives exert their biological effects by directly interacting with DNA. researchgate.net The binding of small molecules to DNA can occur through several modes, including intercalation (sliding between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix). nih.govrsc.org These interactions can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. researchgate.net

Studies have explored quinoline derivatives as potential DNA minor groove binding agents. researchgate.net The minor groove of the DNA double helix provides a site for specific non-covalent interactions, such as hydrogen bonds, with complementary small molecules. nih.gov In-silico molecular modeling has been used to study the interaction between certain quinoline-3-carboxylic acid derivatives and DNA dodecanucleotides. researchgate.net These computational studies suggest that the quinoline compound can bind to the A/T-rich minor groove region of a B-DNA duplex, an interaction stabilized by hydrogen bonds. researchgate.net This mode of action, which can block or inhibit the access of DNA-binding proteins, represents another important mechanism for the anticancer activity of the quinoline scaffold. nih.govresearchgate.net

Applications of Quinolin 6 Yl Acetate in Materials Science and Industrial Chemistry Research

Organic Semiconductors and Optoelectronic Device Development

The quinoline (B57606) nucleus is a well-known electron-withdrawing moiety, a property that is highly desirable in the design of organic electronic materials. Quinoline and its derivatives are recognized for their high thermal and chemical stability, electron-transporting capabilities, and the ease with which their structure can be modified. These characteristics are crucial for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

While specific research focusing exclusively on quinolin-6-yl acetate (B1210297) in organic semiconductors is not extensively documented, the fundamental properties of the quinoline core suggest its potential. The electron-transporting nature of quinoline can play a significant role in the charge transfer processes within optoelectronic devices. The acetate group at the 6-position offers a site for further functionalization, allowing for the tuning of electronic properties and the synthesis of more complex molecules tailored for specific semiconductor applications. For instance, the acetate can be hydrolyzed to a hydroxyl group, which can then be used as a handle for further synthetic transformations to build donor-acceptor molecules, a common strategy in the design of organic photovoltaic materials.

Catalytic Applications in Organic Synthesis and Polymerization

Quinoline derivatives have been explored as ligands in transition metal catalysis, a cornerstone of modern organic synthesis. The nitrogen atom in the quinoline ring can coordinate to metal centers, influencing their catalytic activity and selectivity. However, direct catalytic applications of quinolin-6-yl acetate itself are not widely reported in the current scientific literature.

In the broader context of quinoline chemistry, these heterocycles are integral to various catalytic systems. For example, quinoline-based ligands are used in reactions such as C-H activation and cross-coupling reactions. The electronic properties of the quinoline ring can be modulated by substituents, which in turn affects the performance of the catalyst. The acetate group in this compound could potentially be modified to create novel ligands with unique electronic and steric properties.

Regarding polymerization, the use of this compound as a direct catalyst or as a ligand in polymerization catalysis is an area that remains largely unexplored. While some transition metal complexes with nitrogen-containing ligands are known to catalyze polymerization reactions, specific studies involving this compound are not prominent. Future research could investigate the potential of metal complexes of this compound or its derivatives in catalyzing the formation of polymers.

Research into Dyes and Pigments

The quinoline ring is a chromophore found in various dyes. The extended π-conjugated system of the quinoline core allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, a fundamental property of a dye. By introducing different functional groups onto the quinoline scaffold, the absorption and emission properties can be fine-tuned, leading to a wide range of colors.

Although specific dyes synthesized directly from this compound are not extensively detailed in research literature, the compound serves as a valuable precursor. The acetate group can be readily hydrolyzed to the corresponding 6-hydroxyquinoline (B46185), which is a known coupling component in the synthesis of azo dyes. The hydroxyl group at the 6-position can direct the electrophilic attack of a diazonium salt to the 5-position, leading to the formation of vibrant azo dyes. The color of these dyes can be further modified by the choice of the amine used to generate the diazonium salt.

The general structure of a potential azo dye derived from this compound is depicted below:

| Precursor | Intermediate | General Dye Structure | Potential Color Range |

| This compound | 6-Hydroxyquinoline | Azo dye with a quinoline moiety | Yellow to Red |

Corrosion Inhibition Studies

Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective film that hinders the corrosion process. This adsorption occurs through the interaction of the π-electrons of the aromatic rings and the lone pair of electrons on the nitrogen atom with the vacant d-orbitals of the metal.

While specific studies on this compound as a corrosion inhibitor are limited, the general principles of corrosion inhibition by quinoline derivatives can be applied. The presence of the quinoline ring system in this compound suggests its potential to adsorb onto a metal surface. Furthermore, the oxygen atoms in the acetate group could provide additional centers for adsorption.

Research on other quinoline derivatives has shown that their effectiveness as corrosion inhibitors is dependent on their concentration and the surrounding temperature. It is plausible that this compound would exhibit similar behavior. The mechanism of inhibition is typically a mixed-type, meaning it affects both the anodic and cathodic reactions of the corrosion process. The adsorption of such inhibitors on the metal surface often follows the Langmuir adsorption isotherm.

Below is a hypothetical table illustrating the potential corrosion inhibition efficiency of this compound based on the performance of similar quinoline derivatives.

| Inhibitor Concentration (ppm) | Hypothetical Inhibition Efficiency (%) |

| 100 | 75 |

| 200 | 85 |

| 300 | 90 |

| 400 | 93 |

| 500 | 95 |

Role as a Synthetic Building Block for Complex Molecules

One of the most significant applications of this compound is its role as a versatile synthetic building block in organic chemistry. The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals. The functional groups present in this compound, namely the quinoline ring and the acetate group, offer multiple avenues for synthetic transformations.

The quinoline ring can undergo various reactions, including electrophilic aromatic substitution and C-H functionalization, allowing for the introduction of new substituents at different positions. The acetate group is also a valuable functional handle. It can be easily hydrolyzed to a hydroxyl group, which can then be converted into other functional groups such as ethers, esters, or used in coupling reactions. For example, the hydroxyl group can be transformed into a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This versatility makes this compound a valuable starting material for the synthesis of complex molecules with potential biological activity or interesting material properties.

Agrochemical Research Applications

Quinoline derivatives have attracted considerable attention in the field of agrochemicals due to their broad spectrum of biological activities. Some quinoline-based compounds have been developed as commercial fungicides. A notable example is the class of quinolin-6-yloxyacetamides, which have been identified as potent fungicides active against several major plant pathogens. These compounds act by inhibiting tubulin polymerization in fungi, which disrupts cell division and leads to cell death.

Given that this compound can be readily converted to 6-hydroxyquinoline, it serves as a key precursor for the synthesis of quinolin-6-yloxyacetamides. The synthesis involves the etherification of 6-hydroxyquinoline with a suitable haloacetamide derivative. The fungicidal activity of these compounds can be optimized by varying the substituents on the acetamide (B32628) moiety.

The following table summarizes the fungicidal activity of a representative quinolin-6-yloxyacetamide derivative against a common plant pathogen.

| Compound | Pathogen | Activity |

| A quinolin-6-yloxyacetamide derivative | Phytophthora infestans (Late blight of potato and tomato) | High |

Applications in Sensor Technology as Ligands for Phosphorescent Complexes

Quinoline and its derivatives are widely used as ligands in the design of fluorescent and phosphorescent sensors for the detection of various analytes, including metal ions. The nitrogen atom of the quinoline ring and other potential donor atoms in the molecule can coordinate with metal ions, leading to changes in the photophysical properties of the complex, such as fluorescence or phosphorescence intensity and lifetime.

Phosphorescent sensors based on heavy metal complexes, particularly those of iridium(III), have garnered significant interest due to their favorable photophysical properties, including long emission lifetimes and large Stokes shifts. Quinoline-based ligands are frequently employed in these complexes. The electronic properties of the quinoline ligand can influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, thereby tuning the emission color of the phosphorescent complex.

While the direct use of this compound as a ligand in a reported phosphorescent sensor is not prominent, its structural features make it a promising candidate for such applications. The quinoline nitrogen can act as a coordinating site for a metal ion like iridium. The acetate group could be retained or modified to modulate the electronic properties of the ligand and the resulting complex. For instance, hydrolysis of the acetate to a hydroxyl group would introduce another potential coordinating site, creating a bidentate ligand that could form stable complexes with metal ions, suitable for sensing applications. The development of phosphorescent sensors incorporating this compound or its derivatives remains an active area of research.

Q & A

Q. How can researchers validate the proposed reaction mechanisms involving this compound as an intermediate?

- Methodological Answer :

- Isotopic labeling : Use deuterated acetic anhydride to trace acetylation pathways via MS.

- Trapping experiments : Introduce radical scavengers (e.g., TEMPO) to detect transient species.

- DFT transition-state modeling : Identify energy barriers and compare with experimental activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.